2-(4-Chlorophenoxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one
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Description
2-(4-Chlorophenoxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C21H26ClN3O3 and its molecular weight is 403.91. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound, 2-(4-Chlorophenoxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one, is related to the class of chemicals that involve pyrimidine and piperidine structures. The synthesis and chemical properties of such compounds have been explored in various studies. For instance, research by Brown and Waring (1974) investigated the synthesis, piperidinolysis, and hydrolysis of simple 2- and 4-(Halogenomethyl)pyrimidines, shedding light on the reactivity and potential applications of pyrimidine derivatives in chemical synthesis [Brown & Waring, 1974].
Medicinal Chemistry and Pharmacology
Compounds with pyrimidine and piperidine structures have been extensively explored for their medicinal chemistry applications, particularly due to their potential as therapeutic agents. For example, research by Rowley et al. (1997) on 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor highlights the potential of piperidine derivatives in the development of new pharmacological agents with high specificity and affinity for neurological targets [Rowley et al., 1997].
Antimicrobial and Antitumor Activity
The antimicrobial and antitumor activities of pyrimidine and piperidine derivatives have been a significant area of research, indicating the broad spectrum of biological activities these compounds can exhibit. Insuasty et al. (2013) conducted a study on the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with potential antitumor activity, demonstrating the relevance of these compounds in cancer research [Insuasty et al., 2013].
Structural and Conformational Studies
The structural and conformational properties of pyrimidine and piperidine derivatives are crucial for understanding their chemical behavior and biological activity. Muthukumaran et al. (2019) performed a conformational study of some 3t, 5t-Dimethyl -N-nitroso-2r, 6c-diarylpiperidin-4-one oximes using NMR spectra, contributing valuable insights into the stereochemistry of such compounds [Muthukumaran et al., 2019].
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-14-12-15(2)24-20(23-14)27-18-6-5-11-25(13-18)19(26)21(3,4)28-17-9-7-16(22)8-10-17/h7-10,12,18H,5-6,11,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPCRPRGDBGXLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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